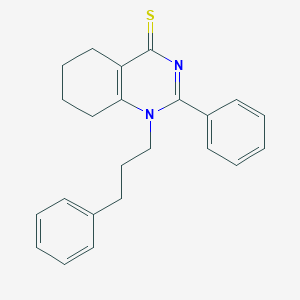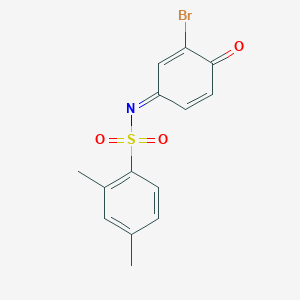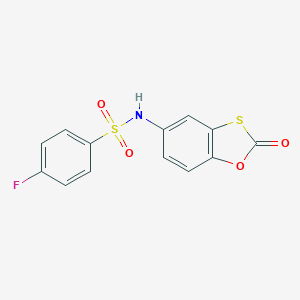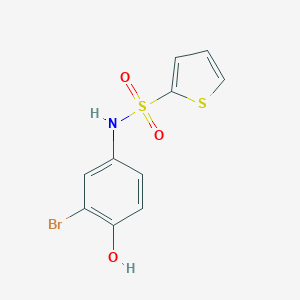![molecular formula C19H16FNO6S B284972 Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MAFS, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the research and development of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its therapeutic efficacy and reduce its side effects. Another direction is the development of novel formulations and delivery systems to improve its bioavailability and target specific tissues and organs. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and to identify new therapeutic targets for its development as a therapeutic agent.
Conclusion
In conclusion, Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-cancer, and neuroprotective activities by inhibiting various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization. Future research directions include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel formulations and delivery systems, and the identification of new therapeutic targets.
Méthodes De Synthèse
The synthesis of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves a multi-step process that includes the reaction of 4-fluorobenzenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by acetylation with acetic anhydride and methylation with methyl iodide. The final product is purified using column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C19H16FNO6S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
methyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H16FNO6S/c1-11-18(19(23)26-3)16-10-14(6-9-17(16)27-11)21(12(2)22)28(24,25)15-7-4-13(20)5-8-15/h4-10H,1-3H3 |
Clé InChI |
SIECEMWBFFOOPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)


![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)


![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)

![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)

![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)